4-Methyl-3-pentenoic acid

Description

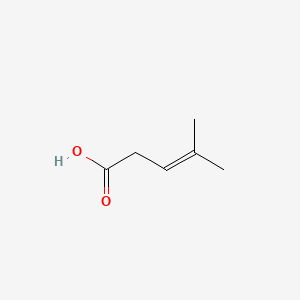

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJHAULYLJXJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198450 | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-85-8 | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentenoic acid, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"4-Methyl-3-pentenoic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-3-pentenoic Acid

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive examination of 4-Methyl-3-pentenoic acid. Moving beyond a simple recitation of data, this document delves into the causality behind its reactivity, its utility as a synthetic building block, and the practical methodologies for its handling and analysis. As a bifunctional molecule, its character is defined by the interplay between a terminal carboxylic acid and an internal, sterically hindered alkene. Understanding this interplay is critical to leveraging its full potential in complex molecular design and synthesis. This guide is structured to serve as both a foundational reference and a practical manual for the laboratory scientist.

Core Molecular Profile and Physicochemical Properties

4-Methyl-3-pentenoic acid, also known by its trivial name Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure presents two distinct reactive centers: a carboxyl group and a trisubstituted carbon-carbon double bond. This duality is the cornerstone of its chemical behavior and synthetic versatility. It has been identified as a bacterial metabolite and is found in nature, for instance in Nicotiana tabacum.[1] Its applications range from being a key intermediate in organic synthesis to its use as a flavoring agent in the food industry.[2][3][4]

The fundamental physicochemical properties of 4-Methyl-3-pentenoic acid are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpent-3-enoic acid | |

| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid | [2] |

| CAS Number | 504-85-8 | [2][5] |

| Molecular Formula | C₆H₁₀O₂ | [2][5] |

| Molar Mass | 114.14 g/mol | [2][5] |

| Appearance | Colorless liquid | [2] |

| Density | ~0.987 g/cm³ | [2] |

| Boiling Point | 208 - 225 °C | [2] |

| Flash Point | 105 °C | [2] |

| pKa | ~4.60 (at 25 °C) | [2][5] |

| Solubility | Soluble in alcohol and ether solvents. | [2] |

| Canonical SMILES | CC(=CCC(=O)O)C |

Spectroscopic Signature for Structural Elucidation

Accurate structural confirmation is paramount in research and development. The following section outlines the expected spectroscopic data for 4-Methyl-3-pentenoic acid, providing a benchmark for analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a broad singlet for the acidic proton of the carboxyl group (typically >10 ppm), a triplet for the vinyl proton adjacent to the methylene group (~5.1-5.3 ppm), a doublet for the methylene protons adjacent to the vinyl group (~3.0-3.2 ppm), and two singlets or a multiplet for the two diastereotopic methyl groups on the double bond (~1.6-1.8 ppm).

-

¹³C NMR: Key signals in the carbon spectrum will confirm the primary functional groups: a resonance for the carbonyl carbon (~175-180 ppm), two signals for the sp² hybridized carbons of the alkene, and distinct signals for the sp³ methylene and methyl carbons.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this volatile compound. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern that can be used for definitive identification.

| m/z (Mass-to-charge ratio) | Relative Intensity | Interpretation |

| 99 | High | Loss of a methyl group (•CH₃) |

| 55 | High | Fragmentation at the allylic position |

| 43 | Highest | Often corresponds to the acylium ion [CH₃CO]⁺ or isopropyl cation |

Data sourced from NIST Mass Spectrometry Data Center.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the two key functional groups.

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

-

A medium-intensity peak around 1640-1680 cm⁻¹ indicates the C=C stretching of the alkene.

Chemical Reactivity and Synthetic Potential

The synthetic utility of 4-Methyl-3-pentenoic acid arises from the orthogonal reactivity of its two functional groups. Experimental choices must be made based on which part of the molecule is the intended target.

Reactions Involving the Carboxylic Acid Moiety

The carboxyl group behaves in a manner typical for aliphatic carboxylic acids.

-

Deprotonation and Salt Formation: As an acid (pKa ≈ 4.60), it readily reacts with bases to form carboxylate salts.[2][7] This is often the first step in nucleophilic substitution reactions where a more potent nucleophile is desired.

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.[8] The Fischer esterification is a classic example, yielding products like ethyl 4-methyl-3-pentenoate, which are valuable in the flavor and fragrance industry.[9][10]

-

Amide Formation: Direct reaction with amines is often inefficient due to acid-base neutralization.[8] Therefore, the carboxylic acid must first be activated, typically using coupling agents like dicyclohexylcarbodiimide (DCC), to facilitate nucleophilic attack by the amine and form the corresponding amide.[8]

-

Reduction: The carboxyl group is resistant to mild reducing agents. Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are required to reduce the acid to its corresponding primary alcohol, 4-methyl-3-penten-1-ol.[8]

Reactions Involving the Alkene Moiety

The double bond in 4-Methyl-3-pentenoic acid is located at the γ,δ position relative to the carbonyl. This separation means it does not participate in conjugate additions typical of α,β-unsaturated systems. Instead, it exhibits the reactivity of a typical isolated, trisubstituted alkene.[11]

-

Electrophilic Addition: The double bond will undergo standard electrophilic additions (e.g., with H-X, X₂, H₂O/H⁺). The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3), generating a tertiary carbocation at C4, which is then attacked by the nucleophile.

-

Acid-Catalyzed Lactonization: This is a hallmark reaction for γ,δ-unsaturated acids and a critical pathway in synthetic chemistry.[7][11] In the presence of a strong acid, the alkene is protonated to form a tertiary carbocation. This electrophilic center is perfectly positioned for intramolecular nucleophilic attack by the carbonyl oxygen of the carboxylic acid. The subsequent cyclization yields a stable five-membered ring, a γ-lactone. This reaction is a powerful tool for creating heterocyclic structures from an acyclic precursor.

Caption: Multi-step synthesis workflow for 4-Methyl-3-pentenoic acid.

Step-by-Step Procedure:

-

Step 1: Synthesis of 4-Methyl-3-pentenol.

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve pentenal in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (e.g., 1.1 equivalents in ether) via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-pentenol.

-

-

Step 2: Oxidation to 4-Methyl-3-pentenal.

-

Dissolve the crude alcohol from Step 1 in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC, ~1.5 equivalents) in one portion. The mixture will become a dark, tarry solution.

-

Stir at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting alcohol.

-

Filter the reaction mixture through a pad of silica gel or celite, washing with additional DCM.

-

Concentrate the filtrate to yield crude 4-methyl-3-pentenal.

-

-

Step 3: Oxidation to 4-Methyl-3-pentenoic Acid.

-

Dissolve the crude aldehyde from Step 2 in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add a strong oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid), until the orange color persists.

-

Stir the reaction for 1-2 hours.

-

Quench the excess oxidant with isopropanol.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate. Purify the final product, if necessary, by distillation or chromatography.

-

Safety, Handling, and Storage

Proper handling of 4-Methyl-3-pentenoic acid is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as corrosive and can cause severe skin and eye burns. [12][13]It is also considered harmful if swallowed. [12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat. [12][14]Work should be conducted in a well-ventilated fume hood. [14]* Handling: Avoid contact with skin and eyes. [14]Prevent the formation of aerosols. Use non-sparking tools to avoid ignition sources, as the material is combustible. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12][14]Keep it segregated from incompatible materials such as strong oxidizing agents and bases.

References

-

4-Methylpent-3-enoic acid - ChemBK. (2024). ChemBK. [Link]

-

4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem. National Center for Biotechnology Information. [Link]

-

Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. [Link]

-

4-METHYL-3-PENTENOIC ACID 504-85-8 wiki. Molbase. [Link]

-

Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]

-

4-Pentenoic acid, 2-methyl- - Synerzine. (2018). Synerzine. [Link]

-

Carboxylic Acids Important Reactions. Jack Westin. [Link]

-

3-Pentenoic acid, 4-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

-

3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem. National Center for Biotechnology Information. [Link]

-

4-methyl-3-pentenoic acid, 504-85-8 - The Good Scents Company. The Good Scents Company. [Link]

Sources

- 1. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-methyl-3-pentenoic acid, 504-85-8 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synerzine.com [synerzine.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-pentenoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 4-methyl-3-pentenoic acid, a valuable intermediate in the fine chemical, pharmaceutical, and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies. Each methodology is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. The guide critically evaluates the strengths and limitations of each approach, providing a comparative analysis to aid in the selection of the most suitable method for a given application.

Introduction and Strategic Overview

4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a branched-chain unsaturated carboxylic acid. Its unique structure, featuring a terminal isopropylidene group, makes it a versatile building block in organic synthesis. The strategic disassembly of the target molecule reveals several potential bond formations that inform the primary synthetic approaches. This guide will focus on four principal and scientifically robust strategies:

-

Malonic Ester Synthesis: A classic C-C bond-forming strategy, ideal for constructing the carboxylic acid moiety and the associated carbon chain.

-

Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach for the direct installation of the carboxyl group.

-

Johnson-Claisen Rearrangement: A powerful sigmatropic rearrangement to construct the γ,δ-unsaturated ester precursor with excellent control.

-

Oxidation of 4-Methyl-3-penten-1-ol: A straightforward functional group interconversion from a commercially available alcohol.

The following sections will delve into the mechanistic details and practical execution of each of these routes.

Synthetic Pathway I: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids. This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. For the synthesis of 4-methyl-3-pentenoic acid, the key electrophile is prenyl bromide (1-bromo-3-methyl-2-butene).

Mechanistic Rationale

The core principle of this synthesis lies in the heightened acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation with a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. Subsequent saponification of the diethyl ester to a dicarboxylic acid, followed by heating in acidic conditions, induces decarboxylation to yield the desired product.[1][2][3]

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.0 eq) is dissolved in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

-

The mixture is heated to reflux for 30 minutes to ensure complete formation of the sodiomalonic ester.

-

Prenyl bromide (1.0 eq) is then added dropwise to the refluxing solution.

-

The reaction mixture is refluxed for an additional 2-3 hours until the alkylation is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl prenylmalonate.

Step 2: Hydrolysis and Decarboxylation

-

The crude diethyl prenylmalonate is added to a solution of potassium hydroxide (2.5 eq) in ethanol/water.

-

The mixture is heated at reflux for 3-4 hours to effect saponification.

-

The ethanol is removed by distillation.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid.

-

The acidified mixture is then heated at reflux for 4-6 hours to induce decarboxylation.

-

After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 4-methyl-3-pentenoic acid is purified by vacuum distillation.

Workflow Diagram

Caption: Workflow for the Grignard Synthesis of 4-Methyl-3-pentenoic Acid.

Synthetic Pathway III: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. [4][5]This pathway offers excellent stereocontrol and is a powerful tool for carbon-carbon bond formation. The synthesis of 4-methyl-3-pentenoic acid via this route involves the reaction of 2-methyl-3-buten-2-ol with triethyl orthoacetate, followed by hydrolysis of the resulting ester.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester to form a mixed ketene acetal intermediate, with the elimination of ethanol. This intermediate then undergoes a concerted-[1][1]sigmatropic rearrangement through a chair-like transition state. This rearrangement is thermally driven and results in the formation of a new carbon-carbon bond and the migration of the double bond, yielding a γ,δ-unsaturated ester. [6]The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol

Step 1: Johnson-Claisen Rearrangement

-

In a round-bottom flask equipped with a distillation head and a magnetic stirrer, 2-methyl-3-buten-2-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) are combined.

-

The mixture is heated in an oil bath. The temperature is gradually increased to allow for the distillation of ethanol as it is formed, which drives the reaction to completion.

-

The reaction is heated until no more ethanol distills over (typically 2-4 hours).

-

The excess triethyl orthoacetate is removed by vacuum distillation.

-

The crude product, ethyl 4-methyl-3-pentenoate, can be purified by fractional distillation or carried on to the next step without further purification.

Step 2: Ester Hydrolysis

-

The crude ethyl 4-methyl-3-pentenoate is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide or potassium hydroxide (2.0 eq) is added.

-

The mixture is heated at reflux for 2-3 hours until the hydrolysis is complete.

-

The ethanol is removed under reduced pressure.

-

The aqueous residue is cooled in an ice bath and acidified with concentrated hydrochloric acid.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

-

Final purification is achieved by vacuum distillation.

Workflow Diagram

Caption: Workflow for the Johnson-Claisen Rearrangement Synthesis.

Synthetic Pathway IV: Oxidation of 4-Methyl-3-penten-1-ol

This is arguably the most direct approach, involving the oxidation of the commercially available primary alcohol, 4-methyl-3-penten-1-ol. The Jones oxidation is a classic and effective method for this transformation. [7][8]

Mechanistic Rationale

The Jones reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent. The reaction mechanism involves the formation of a chromate ester from the primary alcohol. A base (water) then abstracts a proton from the carbon bearing the chromate ester, leading to an E2-like elimination that forms an aldehyde. In the aqueous acidic conditions of the Jones oxidation, the aldehyde is hydrated to a geminal diol, which is then further oxidized by the same mechanism to the carboxylic acid. [9][10]

Experimental Protocol

Caution: Chromium(VI) compounds are highly toxic and carcinogenic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

4-Methyl-3-penten-1-ol (1.0 eq) is dissolved in acetone in a flask equipped with a mechanical stirrer and a dropping funnel, and the solution is cooled in an ice bath.

-

The Jones reagent is prepared separately by slowly adding a solution of chromium trioxide in concentrated sulfuric acid to water, keeping the solution cool.

-

The Jones reagent is added dropwise to the stirred solution of the alcohol at a rate that maintains the reaction temperature below 20 °C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).

-

After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.

-

The excess oxidant is quenched by the careful addition of isopropanol until the orange color is no longer present.

-

The mixture is diluted with water, and the acetone is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether.

-

The combined organic extracts are then washed with a saturated solution of sodium bicarbonate. The aqueous bicarbonate layer is separated, re-acidified with concentrated HCl, and then re-extracted with diethyl ether.

-

The final ether extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methyl-3-pentenoic acid.

-

Purification can be achieved by vacuum distillation.

Workflow Diagram

Caption: Workflow for the Oxidation of 4-Methyl-3-penten-1-ol.

Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, cost, and safety considerations.

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, Prenyl bromide | Sodium ethoxide, KOH | Moderate | Reliable, well-established, uses common reagents. [1] | Multi-step, prenyl bromide is a lachrymator. [11] |

| Grignard Reaction | Prenyl bromide, Magnesium | Dry ice (CO2) | Good to High | Direct, one-pot carboxylation. [12] | Requires strictly anhydrous conditions, potential for side reactions. [13] |

| Johnson-Claisen | 2-Methyl-3-buten-2-ol | Triethyl orthoacetate | Good to High | High stereoselectivity, efficient C-C bond formation. [14] | Requires high temperatures, multi-step process. |

| Oxidation | 4-Methyl-3-penten-1-ol | Jones Reagent (CrO3) | High | Direct, high-yielding. | Use of highly toxic and carcinogenic Cr(VI) reagents. [9][15] |

Safety and Handling

-

Prenyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood. It is flammable and should be kept away from heat and ignition sources. [11]* Grignard Reagents: Are highly reactive and water-sensitive. They can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere. [3][13]* Jones Reagent (Chromium Trioxide): Is a strong oxidizer, highly toxic, corrosive, and a known carcinogen. [9][15]Extreme caution must be exercised, and appropriate personal protective equipment, including a lab coat, gloves, and safety goggles, is mandatory. All waste containing chromium must be disposed of according to institutional and environmental regulations.

Conclusion

This guide has detailed four distinct and viable synthetic pathways to 4-methyl-3-pentenoic acid. The Grignard carboxylation and the oxidation of 4-methyl-3-penten-1-ol represent the most direct and high-yielding approaches, with the choice between them often dictated by the laboratory's ability to handle either strictly anhydrous conditions or highly toxic chromium reagents. The Johnson-Claisen rearrangement is an elegant and powerful alternative, particularly if the corresponding ester is the desired final product or if stereochemical control is paramount in a more complex synthesis. The Malonic Ester Synthesis , while being a classic and reliable method, is generally less atom-economical and more laborious than the other routes. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development program, balancing factors of efficiency, cost, safety, and available resources.

References

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

-

Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

-

ResearchGate. (n.d.). Several synthetic strategies for β,γ‐unsaturated carboxylic acid derivatives from allylic alcohol and halide derivatives with CO2 (routes A, B, and C). Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Retrieved from [Link]

-

Bioinfo Publications. (2016, May 21). A review article on RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

JETIR Research Journal. (2024, December 12). a review article on grignard reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from [Link]

-

National Institutes of Health. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 5). Jones oxidation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). allyl bromide. Retrieved from [Link]

-

Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

-

The Reformatsky Reaction | Semantic Scholar. (2011, March 15). Retrieved from [Link]

-

The Claisen Rearrangement. (n.d.). Retrieved from [Link]

-

SKKU. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 17). Johnson-Claisen Rearrangement. Retrieved from [Link]

-

Durham Tech. (n.d.). SIGMA-ALDRICH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing alpha, beta-unsaturated carboxylic acid compounds.

-

National Institutes of Health. (n.d.). Synthesis of beta,gamma-unsaturated acids from allenes and carbon dioxide. Retrieved from [Link]

-

YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2021, July 13). Malonic Ester Synthesis. Retrieved from [Link]

-

YouTube. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). MgBr.OEt2 Promoted Synthesis of Functionalized Carbocyclics from Simple Precursors. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 13. acs.org [acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

"4-Methyl-3-pentenoic acid IUPAC name"

An In-depth Technical Guide to 4-Methylpent-3-enoic Acid: Synthesis, Characterization, and Applications

Introduction

4-Methylpent-3-enoic acid, a methyl-branched short-chain fatty acid, serves as a versatile platform molecule in synthetic organic chemistry and holds relevance in fields ranging from natural products to drug discovery.[1][2] As a bifunctional molecule possessing both a carboxylic acid and a carbon-carbon double bond, it offers two distinct points for chemical modification, making it a valuable precursor for more complex molecular architectures.[3] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, validated synthetic routes, analytical characterization, and its emerging applications for researchers and drug development professionals.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 4-methylpent-3-enoic acid .[1][4] The name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a five-carbon chain (a pentanoic acid derivative). The double bond is located at the third carbon (pent-3-enoic acid), and a methyl group is substituted at the fourth carbon. It is also known by its synonym, Pyroterebic acid.[4][5]

The core structure consists of a terminal carboxylic acid and a trisubstituted alkene. This unsaturation and the branched methyl group are key features that dictate its chemical reactivity and stereochemical possibilities in derivative forms.

Caption: Chemical structure of 4-methylpent-3-enoic acid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-methylpent-3-enoic acid are essential for its handling, purification, and application in synthesis. Key data are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-methylpent-3-enoic acid | [1] |

| CAS Number | 504-85-8 | [4][6] |

| Molecular Formula | C₆H₁₀O₂ | [1][7] |

| Molecular Weight | 114.14 g/mol | [1][5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | ~208-225 °C | [5] |

| Density | ~0.98 g/cm³ | [5] |

| pKa | ~4.60 (at 25 °C) | [5][7] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [5][8] |

| Kovats RI | 1011 (non-polar column) | [1][9] |

Synthesis Protocols and Mechanistic Rationale

The synthesis of 4-methylpent-3-enoic acid can be approached through several classic organic chemistry transformations. The chosen route often depends on the availability of starting materials and the desired scale of the reaction. Below are two robust protocols.

Protocol 1: Grignard Reaction Followed by Oxidation

This two-step method builds the carbon skeleton using a Grignard reagent and subsequently oxidizes an intermediate alcohol to the desired carboxylic acid.

Causality: The Grignard reaction is a powerful C-C bond-forming reaction. Here, an isobutenyl Grignard reagent (or a synthetic equivalent) acts as a nucleophile, attacking a two-carbon electrophile like ethylene oxide. This efficiently constructs the 4-methylpentanol backbone. The subsequent oxidation step is necessary to convert the terminal primary alcohol into the carboxylic acid functional group. Strong oxidizing agents like Jones reagent or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation are effective.

Sources

- 1. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. 4-methyl-3-pentenoic acid, 504-85-8 [thegoodscentscompany.com]

- 9. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

A Technical Guide to 4-Methyl-3-pentenoic Acid: Synthesis, Characterization, and Applications in Modern Research

This guide provides an in-depth analysis of 4-Methyl-3-pentenoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, a detailed synthetic protocol with mechanistic insights, analytical techniques, and its emerging applications.

Core Identification and Chemical Identity

4-Methyl-3-pentenoic acid, also known by its trivial name Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure features a carboxylic acid functional group and a carbon-carbon double bond, making it a versatile building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 504-85-8 | [1][2][3][4][5][6] |

| IUPAC Name | 4-methylpent-3-enoic acid | [1] |

| Molecular Formula | C6H10O2 | [4][5][6] |

| Synonyms | Pyroterebic acid, 4-methylpent-3-enoic acid | [1][5][6] |

| InChI Key | CQJHAULYLJXJNL-UHFFFAOYSA-N | [1][2][7][5][6] |

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, reaction design, and purification. It is a colorless liquid under standard conditions.[4]

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Boiling Point | ~208-225 °C | [4] |

| Density | 0.987 g/cm³ | [4] |

| pKa | 4.60 (at 25 °C) | [2][4] |

| Flash Point | 105 °C | [4] |

| Kovats Retention Index | 1011 (Non-polar column) | [1][6] |

Synthesis and Analytical Characterization

The synthesis of carboxylic acids is a foundational element of organic chemistry. For 4-Methyl-3-pentenoic acid, a robust and illustrative method is the Malonic Ester Synthesis, which allows for the controlled formation of the carbon skeleton.

Synthetic Pathway: Malonic Ester Synthesis

This pathway is chosen for its reliability and for the instructional value of its mechanism. It involves the alkylation of diethyl malonate, a classic C-C bond-forming strategy. The key is the acidity of the α-hydrogen on the methylene group of diethyl malonate, which allows for its deprotonation to form a stable enolate, a potent nucleophile.

The overall transformation can be visualized as follows:

Caption: Workflow for the synthesis of 4-Methyl-3-pentenoic acid.

Detailed Experimental Protocol

This protocol describes a representative procedure based on the malonic ester synthesis pathway.

Objective: To synthesize 4-Methyl-3-pentenoic acid via alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (anhydrous)

-

3-Bromo-2-methyl-1-propene (or similar prenyl halide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Enolate Formation:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (50 mL).

-

Causality: Anhydrous conditions are critical to prevent the strongly basic ethoxide from being quenched by water.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. The formation of the sodium salt of the malonate enolate will occur.

-

Insight: The pKa of the α-proton of diethyl malonate is ~13, making it readily removed by ethoxide (the pKa of ethanol is ~16).

-

-

Alkylation:

-

To the enolate solution, add 3-bromo-2-methyl-1-propene (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

-

Causality: Heating provides the activation energy for the SN2 reaction between the malonate nucleophile and the alkyl halide electrophile. Refluxing ensures the reaction proceeds to completion without loss of solvent.

-

-

Saponification (Ester Hydrolysis):

-

After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for an additional 2-3 hours. This converts the diester to the dicarboxylate salt.

-

Insight: This step uses a strong base to hydrolyze both ester groups to their corresponding carboxylate anions, a necessary precursor for decarboxylation.

-

-

Decarboxylation and Workup:

-

Cool the reaction mixture in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2. Vigorous evolution of CO₂ gas will occur.

-

Causality: Acidification protonates the dicarboxylate to form a β-keto acid-like intermediate (a malonic acid derivative), which is thermally unstable and readily decarboxylates upon heating (often spontaneously during acidification).

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Methyl-3-pentenoic acid. Further purification can be achieved by distillation.

-

Analytical Characterization

Purity and identity of the synthesized product must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.[7] A typical method would use a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is an excellent tool for both identification and purity analysis. The NIST Chemistry WebBook contains mass spectrometry data for this compound, which can be used as a reference standard.[5][6]

Applications in Research and Drug Development

While having uses in the flavor and fragrance industries, 4-Methyl-3-pentenoic acid and its structural motifs are of significant interest to medicinal chemists and drug development professionals.[4][8]

Versatile Synthetic Intermediate

The dual functionality of the molecule—a carboxylic acid and an alkene—makes it a valuable precursor for more complex molecules. The acid can be converted to esters, amides, or alcohols, while the alkene can undergo addition, oxidation, or polymerization reactions.[8] This makes it a strategic starting material for building diverse molecular scaffolds.

Significance in Drug Design

The structural components of 4-Methyl-3-pentenoic acid are relevant to the optimization of lead compounds in drug discovery.

-

The Role of the Methyl Group: The addition of a methyl group is a common and powerful strategy in medicinal chemistry.[9] It can profoundly influence a molecule's properties by:

-

Increasing Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

-

Modulating Metabolism: A methyl group can block a site of metabolic attack (metabolic blocker), thereby increasing the drug's half-life.

-

Improving Potency: The methyl group can provide beneficial steric interactions with a target protein, improving binding affinity through conformational effects.[9]

-

The diagram below illustrates the conceptual impact of methylation in lead optimization.

Caption: Role of methylation in optimizing drug properties.

-

Natural Product Scaffolding: As a known bacterial metabolite, this compound belongs to a class of molecules that can inform the design of new therapeutics.[1][3] Its derivatives, such as chiral hydroxy acids, are being explored for the synthesis of high-value pharmaceutical intermediates.[8]

Safety and Handling

-

Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[4]

References

-

4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-Methylpent-3-enoic acid. (2024). ChemBK. Retrieved January 10, 2026, from [Link]

-

3-Pentenoic acid, 4-methyl-. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

-

4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158. (n.d.). PubChem - NIH. Retrieved January 10, 2026, from [Link]

-

3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

4-methyl-3-pentenoic acid (C6H10O2). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

- Method for synthesizing 4-pentenoic acid. (2008). Google Patents.

-

How can we prepare 4-methylpentanoic acid from Malonic ester? (2017). Quora. Retrieved January 10, 2026, from [Link]

-

[Application of methyl in drug design]. (2013). PubMed. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 6. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 7. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-pentenoic acid (CAS 504-85-8), a methyl-branched, monounsaturated short-chain fatty acid. With a molecular weight of approximately 114.14 g/mol , this compound serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries. This document details its physicochemical properties, outlines plausible synthetic routes, provides key analytical and spectroscopic data for characterization, discusses its chemical reactivity and known biological roles, and summarizes essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

4-Methyl-3-pentenoic acid, also known as Pyroterebic acid, is an organic compound with the molecular formula C₆H₁₀O₂.[1][2] It is structurally defined as a pent-3-enoic acid substituted with a methyl group at the fourth position.[1] This bifunctional molecule, containing both a carboxylic acid and a carbon-carbon double bond, is a colorless liquid at room temperature and is soluble in common organic solvents like alcohol and ether.[2]

Key Identifiers and Properties

A summary of the essential chemical identifiers and experimentally determined physical properties for 4-Methyl-3-pentenoic acid is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| CAS Number | 504-85-8 | [1][2] |

| IUPAC Name | 4-methylpent-3-enoic acid | [1] |

| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid | [2] |

| Appearance | Colorless liquid | [2] |

| Density | ~0.987 g/cm³ | [2] |

| Boiling Point | ~208 °C | [2] |

| Flash Point | ~105 °C | [2] |

| pKa | ~4.60 at 25 °C | [2] |

| Refractive Index | ~1.454 at 20 °C | [2] |

Synthesis and Manufacturing

Conceptual Protocol: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for preparing carboxylic acids with a defined alkyl framework. This pathway offers excellent control over the final structure.

Workflow Overview:

Step-by-Step Methodology:

-

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate a stabilized enolate nucleophile. This reaction is driven by the acidity of the α-hydrogens situated between the two ester carbonyl groups.[3][4]

-

Alkylation: The resulting sodiomalonic ester is alkylated via an Sₙ2 reaction with a suitable electrophile. For the synthesis of 4-Methyl-3-pentenoic acid, the key electrophile is 3-methyl-2-butenyl bromide (prenyl bromide). The nucleophilic enolate attacks the alkyl halide, displacing the bromide and forming diethyl (3-methylbut-2-en-1-yl)malonate.

-

Saponification: The resulting substituted diethyl ester is hydrolyzed using a strong base, such as aqueous sodium hydroxide, followed by heating. This step converts both ester groups into carboxylate salts.[3]

-

Acidification and Decarboxylation: The reaction mixture is acidified with a strong mineral acid (e.g., HCl, H₂SO₄). This protonates the carboxylate groups to form a substituted malonic acid. Upon gentle heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, 4-Methyl-3-pentenoic acid.[3][4]

Disclaimer: This protocol is a representative example based on established chemical principles and has not been validated from a specific peer-reviewed synthesis of 4-Methyl-3-pentenoic acid.

Alternative Route: Grignard Synthesis

An alternative approach involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by oxidation steps.

-

Grignard Reaction: A methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with an α,β-unsaturated aldehyde like pentenal. This would form 4-methyl-3-pentenol.[2]

-

Oxidation: The resulting secondary alcohol is first oxidized to the corresponding aldehyde, 4-methyl-3-pentenal, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Final Oxidation: The aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as potassium permanganate or Jones reagent, to yield 4-Methyl-3-pentenoic acid.[2]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of 4-Methyl-3-pentenoic acid. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 4-Methyl-3-pentenoic acid. A typical method utilizes a reverse-phase (RP) C18 column (e.g., Newcrom R1) with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] Gas chromatography (GC) is also applicable, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a spectrum for 4-Methyl-3-pentenoic acid with key peaks observed at m/z values of 43 (base peak), 99, and 55.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Atom | Chemical Shift (ppm) |

| H on -COOH | 10-12 |

| H on C3 | ~5.2 (t) |

| H₂ on C2 | ~3.1 (d) |

| (CH₃)₂C= | ~1.7 (s, 6H) |

Note: Predicted values are for general reference and require experimental validation.

Chemical Reactivity and Synthetic Applications

The dual functionality of 4-Methyl-3-pentenoic acid makes it a versatile synthon in organic synthesis.

-

Carboxylic Acid Group: The carboxyl group can undergo standard transformations such as esterification (Fischer esterification), conversion to acid chlorides (using thionyl chloride), amidation, and reduction to the corresponding primary alcohol (5-methyl-4-hexen-1-ol) using strong reducing agents like LiAlH₄.

-

Alkene Group: The double bond can participate in addition reactions, including hydrogenation to yield 4-methylpentanoic acid, halogenation, and epoxidation.

A notable application for the closely related 4-pentenoic acid is its chemoenzymatic halolactonization, where the molecule undergoes cyclization to form a bromolactone.[8] This highlights the potential for 4-Methyl-3-pentenoic acid to be used in the synthesis of functionalized heterocyclic compounds.

Biological Role and Toxicological Profile

Natural Occurrence and Biological Activity

4-Methyl-3-pentenoic acid has been identified as a bacterial metabolite and has been found in plants such as Nicotiana tabacum.[1] Research has demonstrated its potential as a selective antimicrobial agent. In studies on nettle silage fermentation, the addition of 4-Methyl-3-pentenoic acid was shown to improve silage quality by inhibiting the growth of proteolytic bacteria, specifically Clostridium species, thereby reducing protein degradation and the production of undesirable butyric acid.

Safety and Toxicology

As a flavoring agent used in food, 4-Methyl-3-pentenoic acid has been evaluated by the European Food Safety Authority (EFSA). It is included in Flavouring Group Evaluation 06 (FGE.06), which concluded that this and related substances do not give rise to safety concerns at their estimated levels of dietary intake. According to available Safety Data Sheets (SDS), the compound should be handled with standard laboratory precautions. This includes using personal protective equipment (PPE) such as safety goggles and gloves, and working in a well-ventilated area. In case of contact, standard first-aid measures should be followed.

Conclusion

4-Methyl-3-pentenoic acid is a well-characterized C6 branched-chain fatty acid with established physicochemical properties. Its molecular weight of 114.14 g/mol and its bifunctional nature make it a useful building block in synthetic chemistry and an ingredient in the flavor industry. While detailed, peer-reviewed synthesis protocols and experimental NMR data are not widely published, its characterization is readily achieved through standard analytical techniques like GC-MS. Its demonstrated biological activity as a bacterial modulator highlights a potential for further investigation in antimicrobial research and biotechnology. Adherence to standard safety protocols ensures its safe handling in a professional research and development setting.

References

-

PubChem. (n.d.). 4-Methyl-3-pentenoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

ChemBK. (2024). 4-Methylpent-3-enoic acid. Retrieved January 10, 2026, from [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved January 10, 2026, from [Link]

-

Gannett, P. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester? Quora. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (2018). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]

-

Hofrichter, F., et al. (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ACS Sustainable Chemistry & Engineering. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. quora.com [quora.com]

- 5. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]

- 6. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 7. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid: Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 4-Methyl-3-pentenoic acid, a molecule of growing interest in chemical synthesis and biological research. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis protocols, and its emerging biological relevance.

Molecular Structure and Physicochemical Properties

4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure features a carboxylic acid functional group and a carbon-carbon double bond, bestowing upon it a versatile reactivity profile for organic synthesis.

The IUPAC name for this compound is 4-methylpent-3-enoic acid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 504-85-8 | |

| Boiling Point | ~208-225 °C | |

| Density | ~0.987 g/cm³ | |

| pKa | ~4.60 | |

| Solubility | Soluble in alcohol and ether |

digraph "4_Methyl_3_pentenoic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1[label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; C4 [pos="3,0!"]; C5 [pos="2.5,-1!"]; C6 [pos="4,0.5!"]; O1 [pos="4.5,-0.5!"]; O2 [pos="4.5,1.5!"]; H1[pos="5,1.5!"];

// Bonds edge [penwidth=2]; C1 -- C3; C2 -- C3; C3 -- C4 [style=double, dir=none]; C4 -- C6; C6 -- O1 [style=double, dir=none]; C6 -- O2; O2 -- H1; }

Caption: 2D structure of 4-Methyl-3-pentenoic acid.

Spectroscopic Characterization

Definitive identification of 4-Methyl-3-pentenoic acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methylene protons adjacent to the double bond and the carbonyl group, and the two methyl groups.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic carbon, the two olefinic carbons, the methylene carbon, and the two methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-3-pentenoic acid will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching peak, and a C=C stretching absorption.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak, with fragmentation patterns corresponding to the loss of key functional groups.[1][2][3]

Synthesis and Purification

4-Methyl-3-pentenoic acid can be synthesized through various organic chemistry methodologies. A common and reliable approach is a variation of the malonic ester synthesis.

Synthetic Pathway: Malonic Ester Synthesis

This pathway provides a robust method for the construction of the carbon skeleton of 4-Methyl-3-pentenoic acid. The key steps involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Caption: Synthetic pathway for 4-Methyl-3-pentenoic acid via malonic ester synthesis.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 4-Methyl-3-pentenoic acid.

Step 1: Deprotonation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

Step 2: Alkylation

-

To the resulting solution of the diethyl malonate enolate, add 3-bromo-2-methylpropene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for several hours to ensure complete reaction.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and add a solution of sodium hydroxide.

-

Reflux the mixture to hydrolyze the ester groups.

-

Acidify the cooled solution with a strong acid (e.g., sulfuric acid) until the pH is acidic.

-

Heat the acidified solution to effect decarboxylation, which will be evidenced by the evolution of carbon dioxide.

Purification

The crude 4-Methyl-3-pentenoic acid can be purified by fractional distillation under reduced pressure.[4] This technique is suitable for separating the product from any unreacted starting materials or high-boiling side products.

Biological Significance and Applications

While extensive research is ongoing, 4-Methyl-3-pentenoic acid and related branched-chain fatty acids are emerging as molecules with significant biological roles and potential therapeutic applications.

Natural Occurrence and Role as a Bacterial Metabolite

4-Methyl-3-pentenoic acid has been identified as a bacterial metabolite.[1] Volatile organic compounds produced by bacteria play crucial roles in microbial communication and interactions within their ecosystems.

Potential as a Quorum Sensing Modulator

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors. The structural similarity of 4-Methyl-3-pentenoic acid to some QS signaling molecules suggests its potential to interfere with these pathways. Inhibition of QS is a promising strategy to combat bacterial virulence and biofilm formation.

Caption: Conceptual diagram of the potential biological role of 4-Methyl-3-pentenoic acid.

Relevance to Drug Development

As a branched-chain fatty acid, 4-Methyl-3-pentenoic acid belongs to a class of lipids with demonstrated anti-inflammatory, metabolic, and anti-cancer properties in various studies. Its potential to modulate bacterial communication and the known bioactivities of related compounds make it and its derivatives interesting candidates for further investigation in drug discovery programs. The dual functionality of the molecule also makes it a versatile starting material for the synthesis of more complex pharmaceutical intermediates.

Conclusion

4-Methyl-3-pentenoic acid is a multifaceted molecule with a well-defined structure and diverse chemical reactivity. Established spectroscopic methods allow for its unambiguous identification, and robust synthetic routes, such as the malonic ester synthesis, provide access to this compound for further research. Its role as a bacterial metabolite and the broader biological activities of branched-chain fatty acids highlight its potential for new discoveries in microbiology and pharmacology. This guide serves as a foundational resource to stimulate and support further exploration of 4-Methyl-3-pentenoic acid in both academic and industrial research settings.

References

-

PubChem. 4-Methyl-3-pentenoic acid. [Link]

- Google Patents. Method for synthesizing 4-pentenoic acid.

- Google Patents. Method for preparing 4-pentenoic acid.

-

Organic Syntheses. 3-methylpentanoic acid. [Link]

-

ChemBK. 4-Methylpent-3-enoic acid. [Link]

-

LookChem. 4-METHYL-3-PENTENOIC ACID 504-85-8 wiki. [Link]

-

NIST. 3-Pentenoic acid, 4-methyl-. [Link]

-

NIST. 3-Pentenoic acid, 4-methyl-. [Link]

-

MDPI. Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

PubMed. Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. [Link]

-

PMC. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. [Link]

-

PubMed. 4-pentenoic acid effects on respiration and metabolism of brown fat cells. [Link]

-

Whitman College. Interpretation of mass spectra. [Link]

-

PubMed. In vitro effect of 4-pentylphenol and 3-methyl-4-nitrophenol on murine splenic lymphocyte populations and cytokine/granzyme production. [Link]

-

ResearchGate. FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... [Link]

-

Frontiers. Paeonol Attenuates Quorum-Sensing Regulated Virulence and Biofilm Formation in Pseudomonas aeruginosa. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. [Link]

-

MDPI. Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. [Link]

-

PubMed. Effect of quorum sensing signal molecular analog 4-hydroxy-5-methyl-3(2H)-furanone on the microbial diversity and flavor characteristics of Sichuan Paocai. [Link]

-

YouTube. Using Fractional Distillation for Purification of Hydrobromic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031602). [Link]

-

ResearchGate. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. [Link]

-

Whitman College. 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. [Link]

- Google Patents.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Pentenoic Acid in Modern Organic Synthesis. [Link]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

Sources

"physical properties of 4-Methyl-3-pentenoic acid"

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-pentenoic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of 4-Methyl-3-pentenoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's characteristics for handling, reaction planning, and analytical purposes. The guide synthesizes data from authoritative sources and outlines fundamental experimental protocols for property verification, grounding theoretical knowledge in practical application.

Introduction and Molecular Identity

4-Methyl-3-pentenoic acid, also known by its synonym Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1][2] Its structure, featuring both a carboxylic acid functional group and a carbon-carbon double bond, makes it a valuable intermediate in various chemical syntheses, including the preparation of esters, alcohols, and other organic compounds.[3] It has been identified as a volatile organic compound and a bacterial metabolite, and has been reported in species such as Nicotiana tabacum.[1][2] Understanding its physical properties is paramount for its effective use and manipulation in a laboratory or industrial setting.

Molecular Structure

The structural arrangement of 4-Methyl-3-pentenoic acid dictates its chemical behavior and physical characteristics. The presence of the carboxyl group allows for hydrogen bonding, while the alkene group offers a site for addition reactions.

Caption: 2D Chemical Structure of 4-Methyl-3-pentenoic acid.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is crucial for regulatory compliance, safety, and research reproducibility.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methylpent-3-enoic acid | [1] |

| CAS Number | 504-85-8 | [1][3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [3][4][5] |

| Molecular Weight | 114.14 g/mol | [1][3][4][5] |

| InChIKey | CQJHAULYLJXJNL-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | CC(=CCC(=O)O)C | [1][4] |

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in different environments, designing purification methods, and ensuring safe handling. The data presented below are compiled from various chemical databases and literature sources.

| Property | Value | Unit | Source(s) |

| Appearance | Colorless liquid | - | [3][6] |

| Boiling Point | 208 - 225 | °C | [3][6] |

| Density | 0.973 - 0.987 | g/cm³ | [3][6][7] |

| Refractive Index | 1.443 - 1.454 (@ 20°C) | - | [3][7] |

| pKa | 4.60 (@ 25°C) | - | [3][4] |

| Flash Point | 105 | °C | [3][7] |

| Vapor Pressure | 0.0906 | mmHg (@ 25°C) | [3] |

| Solubility | Soluble in alcohol and ether | - | [3] |

Note: A melting point of 98°C has been reported, however, this is inconsistent with the compound's description as a liquid at room temperature and may be erroneous or refer to a specific solvate.[3][6]

Spectral Data for Structural Confirmation

While this guide focuses on physical properties, it is critical to acknowledge the role of spectral analysis in confirming the identity and purity of 4-Methyl-3-pentenoic acid. Authoritative databases contain spectral information for this compound, which is indispensable for quality control in any research or development context.

-

Mass Spectrometry (MS): Mass spectra, including electron ionization data, are available and provide fragmentation patterns that confirm the molecular weight and structural components of the molecule.[5][8]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR spectra are less commonly published in open databases, predicted ¹H and ¹³C NMR spectra are available and serve as a reference for structural elucidation.[4]

Experimental Protocols for Property Determination

To ensure the accuracy of the data used in research and development, in-house verification of physical properties is often necessary. The following sections describe standard, field-proven methodologies for determining key physical properties of an organic acid like 4-Methyl-3-pentenoic acid.

Protocol: Determination of Melting Point

Causality and Expertise: The melting point is a fundamental indicator of a crystalline solid's purity.[9] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range. The capillary method described here is a standard technique that relies on slow, uniform heating to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate determination.

Step-by-Step Methodology:

-

Sample Preparation: If the compound were solid, a small amount would be finely crushed into a powder. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[10][12]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point. Rapid heating can cause the thermometer reading to lag behind the true sample temperature, leading to inaccurate results.[10]

-

Observation and Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[12]

-

-

Reporting: The result is reported as the melting point range (T1 - T2). For a pure compound, this range should be narrow.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol: Determination of Solubility Profile

Causality and Expertise: A compound's solubility is dictated by its molecular structure and the principle of "like dissolves like." Testing solubility in a sequence of solvents with varying pH provides powerful diagnostic information about the functional groups present.[13] A carboxylic acid like 4-Methyl-3-pentenoic acid is expected to be insoluble in water (due to its six-carbon chain), but soluble in a dilute base like 5% NaOH and a weaker base like 5% NaHCO₃. This is because the base deprotonates the acidic proton of the carboxylic acid, forming a water-soluble carboxylate salt.[13][14]

Step-by-Step Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[14][15] For 4-Methyl-3-pentenoic acid, it is expected to be insoluble or sparingly soluble.

-

5% NaOH Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[15] Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.

-

5% NaHCO₃ Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution.[14][15] Effervescence (CO₂ evolution) and dissolution confirm the presence of a strong organic acid, specifically a carboxylic acid. Phenols are generally not acidic enough to react with sodium bicarbonate.

-

5% HCl Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% HCl solution.[14] This test is used to identify basic functional groups like amines. 4-Methyl-3-pentenoic acid will be insoluble.

-